molecular formula C18H21NO4S B7629276 N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide

N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B7629276
M. Wt: 347.4 g/mol
InChI Key: YRWBKMREWCZDBF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as EABS, and it belongs to the family of sulfonamide compounds. In

Scientific Research Applications

N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, it has been shown to possess herbicidal and fungicidal properties, which make it a potential candidate for the development of new agrochemicals. In industry, it has been shown to possess catalytic properties, which make it a potential candidate for the development of new catalysts.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been suggested that it may act by inhibiting the activity of certain enzymes involved in the biosynthesis of cell wall components in fungi and plants.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide has been shown to possess several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. In vivo studies have shown that it can reduce pain and inflammation in animal models of inflammation. It has also been shown to possess herbicidal and fungicidal properties, which make it a potential candidate for the development of new agrochemicals.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide in lab experiments include its potent anti-inflammatory and analgesic properties, its herbicidal and fungicidal properties, and its catalytic properties. However, there are also some limitations to its use. For example, it may have toxic effects on certain cell types, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide. These include:
1. Further investigation of its mechanism of action, particularly with respect to its anti-inflammatory and analgesic properties.
2. Development of new derivatives of N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide with improved potency and selectivity.
3. Investigation of its potential applications in the treatment of pain and inflammation-related disorders.
4. Investigation of its potential applications as a herbicide and fungicide.
5. Investigation of its potential applications as a catalyst in various industrial processes.
In conclusion, N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide is a chemical compound with significant potential applications in various fields. Its potent anti-inflammatory and analgesic properties, herbicidal and fungicidal properties, and catalytic properties make it a promising candidate for the development of new drugs, agrochemicals, and catalysts. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 4-acetylphenylsulfonyl chloride with 4-ethoxy-2,5-dimethylaniline in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol or acetone.

properties

IUPAC Name

N-(4-acetylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-5-23-17-10-13(3)18(11-12(17)2)24(21,22)19-16-8-6-15(7-9-16)14(4)20/h6-11,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWBKMREWCZDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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